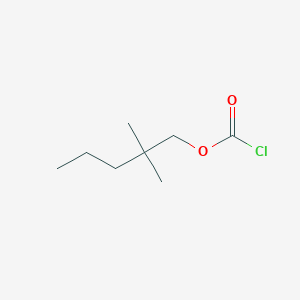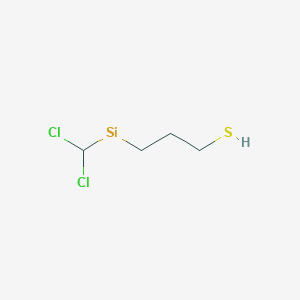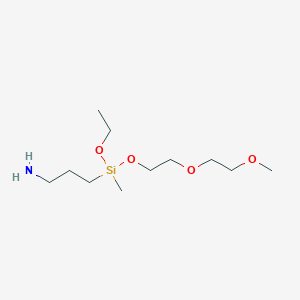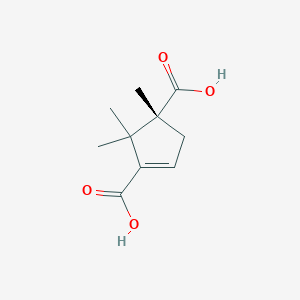![molecular formula C8H15NO2S B14401479 N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide CAS No. 88124-21-4](/img/structure/B14401479.png)
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methylsulfanyl group attached to a propan-2-yl chain, which is further connected to a 3-oxobutanamide moiety. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-(methylsulfanyl)propan-2-amine and 3-oxobutanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is maintained at a specific temperature, usually around 0-5°C, to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine are commonly used to facilitate the reaction. Additionally, reagents like sodium bicarbonate may be employed to neutralize any acidic by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to accommodate higher volumes of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions may require the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Introduction of new functional groups in place of the methylsulfanyl group.
科学的研究の応用
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cellular signaling, depending on its specific application.
類似化合物との比較
Similar Compounds
- N-[1-(Methylsulfanyl)propan-2-yl]carbamate
- N-[1-(Methylsulfanyl)propan-2-yl]amine
- N-[1-(Methylsulfanyl)propan-2-yl]quinazoline
Uniqueness
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88124-21-4 |
|---|---|
分子式 |
C8H15NO2S |
分子量 |
189.28 g/mol |
IUPAC名 |
N-(1-methylsulfanylpropan-2-yl)-3-oxobutanamide |
InChI |
InChI=1S/C8H15NO2S/c1-6(5-12-3)9-8(11)4-7(2)10/h6H,4-5H2,1-3H3,(H,9,11) |
InChIキー |
DKUJUGRXXHBRBF-UHFFFAOYSA-N |
正規SMILES |
CC(CSC)NC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)

![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)

![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)


![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)

![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)

